2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Overview
Description
Scientific Research Applications
Inhibition of Blood Platelet Aggregation
Research by Grisar et al. (1976) indicated that derivatives of 2-piperidinyl, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, were found to inhibit ADP-induced aggregation of blood platelets. This was selected from a series of synthesized compounds, with structure-activity relationships discussed in detail (Grisar et al., 1976).
Reactions of Beta‐Substituted Amines
Hammer et al. (1973) conducted a study on the reactions of beta‐substituted amines, including compounds related to 2-piperidinyl. They found that these reactions led to the formation of various bis-(β-aminoethers), demonstrating the complex chemical behavior of these compounds (Hammer, McCarthy Ali, & Weber, 1973).
Platelet Antiaggregating, Antiarrhythmic, and Local Anesthetic Activities
Schenone et al. (1990) studied omega-dialkylaminoalkyl ethers of 2-oxabicyclo derivatives, which involved 1-piperidinyl. These compounds showed significant antiarrhythmic, local anesthetic, and platelet antiaggregating activities in mice, comparable to that of acetylsalicylic acid (Schenone et al., 1990).
Antiestrogenic Activity
Jones et al. (1984) researched a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives, including compounds with 1-piperidinyl side chains. They found that these derivatives displayed significant antiestrogenic activity and had a high affinity for rat uterine cycloplasmic estrogen receptor, suggesting potential in cancer treatment (Jones et al., 1984).
Improved Anion-Exchange Membrane Performance
Du et al. (2021) investigated the use of ether-bond-free poly(biphenyl piperidine)s in anion exchange membranes (AEMs). They found that introducing piperidine cationic groups and cross-linked structure improved the conductivity and stability of AEMs, demonstrating the compound's utility in fuel cell technology (Du et al., 2021).
Properties
IUPAC Name |
2-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-10-13(2)14(3)16(11-12)18-9-7-15-6-4-5-8-17-15;/h10-11,15,17H,4-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLOHDGAMTXQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC2CCCCN2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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